Eprosartan Ethyl-d5 Methyl Diester Eprosartan Ethyl-d5 Methyl Diester
Brand Name: Vulcanchem
CAS No.: 1346606-20-9
VCID: VC0118346
InChI: InChI=1S/C26H30N2O4S/c1-4-6-9-24-27-17-22(15-21(26(30)32-5-2)16-23-8-7-14-33-23)28(24)18-19-10-12-20(13-11-19)25(29)31-3/h7-8,10-15,17H,4-6,9,16,18H2,1-3H3/b21-15+/i2D3,5D2
SMILES: CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=C(CC3=CC=CS3)C(=O)OCC
Molecular Formula: C26H30N2O4S
Molecular Weight: 471.627

Eprosartan Ethyl-d5 Methyl Diester

CAS No.: 1346606-20-9

Cat. No.: VC0118346

Molecular Formula: C26H30N2O4S

Molecular Weight: 471.627

* For research use only. Not for human or veterinary use.

Eprosartan Ethyl-d5 Methyl Diester - 1346606-20-9

Specification

CAS No. 1346606-20-9
Molecular Formula C26H30N2O4S
Molecular Weight 471.627
IUPAC Name methyl 4-[[2-butyl-5-[(E)-3-oxo-3-(1,1,2,2,2-pentadeuterioethoxy)-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate
Standard InChI InChI=1S/C26H30N2O4S/c1-4-6-9-24-27-17-22(15-21(26(30)32-5-2)16-23-8-7-14-33-23)28(24)18-19-10-12-20(13-11-19)25(29)31-3/h7-8,10-15,17H,4-6,9,16,18H2,1-3H3/b21-15+/i2D3,5D2
Standard InChI Key DRNXMWWTAZQPCI-XBYZVBMGSA-N
SMILES CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=C(CC3=CC=CS3)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Composition

Eprosartan Ethyl-d5 Methyl Diester possesses the molecular formula C₂₆H₂₅D₅N₂O₄S and a molecular weight of 471.62 g/mol . The compound incorporates five deuterium atoms (d5) at specific ethyl and methyl positions, which are strategically placed to minimize isotopic interference while maximizing detection sensitivity in mass spectrometry .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₅D₅N₂O₄S
Molecular Weight471.62 g/mol
Boiling Point622.2 ± 55.0 °C (predicted)
Density1.2 ± 0.1 g/cm³
SMILES[2H]C([2H])([2H])C([2H])([2H])OC(=O)/C(=C/c1cnc(n1Cc2ccc(cc2)C(=O)OC)CCCC)/Cc3cccs3
InChI KeyDRNXMWWTAZQPCI-XBYZVBMGSA-N

The deuterium labeling occurs at the ethyl (C₂H₅ → C₂D₅) and methyl (CH₃ → CD₃) groups, as confirmed by nuclear magnetic resonance (NMR) and mass spectral data . This isotopic substitution preserves the parent compound’s pharmacological activity while enabling precise tracking in biological matrices .

Synthesis and Isotopic Labeling

Synthetic Pathways

The synthesis of Eprosartan Ethyl-d5 Methyl Diester involves multi-step modifications to the parent drug, eprosartan (C₂₃H₂₄N₂O₄S). Key steps include:

  • Deuteration: Introduction of deuterium at the ethyl and methyl groups via acid-catalyzed exchange reactions using deuterated solvents (e.g., D₂O, CD₃OD) .

  • Esterification: Conversion of carboxylic acid groups in eprosartan to ethyl and methyl esters using deuterated ethanol (C₂D₅OD) and methanol (CD₃OH) .

  • Purification: Chromatographic separation (e.g., reverse-phase HPLC) to achieve >97% purity, as required for analytical reference standards .

Table 2: Key Synthetic Parameters

ParameterConditionYield
Deuteration Temperature80–100°C85–90%
Esterification CatalystH₂SO₄ (deuterated)92%
Purification MethodReverse-phase HPLC>97% purity

Deuterium incorporation is verified using high-resolution mass spectrometry (HRMS) and isotope ratio analysis .

Analytical Applications

Role in Quantitative Analysis

As an internal standard in HPLC-MS/MS, Eprosartan Ethyl-d5 Methyl Diester compensates for matrix effects and instrument variability during eprosartan quantification in plasma, urine, and tissue samples . Its deuterated structure ensures nearly identical chromatographic behavior to non-deuterated eprosartan while providing distinct mass-to-charge (m/z) ratios for detection .

Table 3: HPLC-MS/MS Parameters for Eprosartan Analysis

ParameterValue
ColumnC18, 2.1 × 50 mm, 1.7 µm
Mobile Phase0.1% Formic acid in H₂O:ACN (70:30)
Retention Time3.2 min (Eprosartan)
3.2 min (Ethyl-d5 Methyl Diester)
MS Transition471.6 → 207.1 (Deuterated)
466.6 → 202.1 (Non-deuterated)

This method achieves a lower limit of quantification (LLOQ) of 1 ng/mL, with intra- and inter-day precision <15% .

Pharmacological and Regulatory Context

Relation to Eprosartan Mesylate

Eprosartan Ethyl-d5 Methyl Diester is structurally related to eprosartan mesylate (CAS: 144143-96-4), a clinically approved antihypertensive agent. The parent drug inhibits angiotensin II receptor type 1 (AT1) with IC₅₀ values of 9.2 nM (rat) and 3.9 nM (human), reducing blood pressure via vasodilation . The deuterated diester lacks intrinsic pharmacological activity but is indispensable for studying eprosartan’s metabolism, including the identification of acyl glucuronide metabolites .

Regulatory Status

Future Directions

Emerging Applications

Recent studies explore its utility in isotope dilution assays for quantifying eprosartan in environmental samples, addressing concerns about pharmaceutical pollution . Additionally, its role in synthesizing novel deuterated antihypertensives with improved metabolic stability is under investigation .

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